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Compound of Interest

Compound Name: ceh-19 protein

Cat. No.: B1177957 Get Quote

This guide provides researchers, scientists, and drug development professionals with

comprehensive resources to troubleshoot and optimize RNA interference (RNAi) experiments

targeting the Caenorhabditis elegans gene ceh-19.

Frequently Asked Questions (FAQs)
Q1: What is the function of ceh-19 and its expected RNAi phenotype?

A1: ceh-19 is a homeobox gene that functions as a transcription factor.[1][2] It is required for

the proper development and function of the pharyngeal MC (motor- and interneuron)

pacemaker neurons, as well as being expressed in the ADF and PHA sensory neurons.[1][3][4]

The primary phenotype observed upon successful ceh-19 knockdown is related to impaired MC

motorneuron function, leading to a moderately reduced pharyngeal pumping rate.[1][4][5]

Consequent phenotypes may include slightly slower growth, a reduction in total progeny, and

an extended lifespan.[1][2][5]

Q2: Which bacterial strain and vector are recommended for ceh-19 RNAi by feeding?

A2: The standard approach is to use the E. coli strain HT115(DE3).[6][7] This strain is deficient

in RNase III, which prevents the degradation of the double-stranded RNA (dsRNA), and it

contains an IPTG-inducible T7 polymerase for dsRNA expression.[7][8] The dsRNA expression

vector is typically the L4440 plasmid, into which a cDNA fragment of ceh-19 is cloned.[6][7][9]

Q3: Are there C. elegans strains that can improve ceh-19 knockdown efficiency?
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A3: Yes. Genes expressed in neurons can sometimes be less susceptible to RNAi than those

in other tissues. To enhance knockdown efficiency, consider using RNAi-hypersensitive mutant

strains, such as rrf-3(pk1426). These strains often show stronger and more consistent

phenotypes.

Q4: How should I quantify the efficiency of my ceh-19 knockdown?

A4: Knockdown efficiency can be assessed at both the mRNA and phenotype levels.

Molecular Level: Quantitative real-time PCR (qRT-PCR) is the most direct method to

measure the reduction in ceh-19 mRNA levels.[10] This provides a quantitative measure of

target gene silencing.

Phenotypic Level: Quantify the rate of pharyngeal pumping (pumps per minute) and compare

it to control worms fed with bacteria containing the empty L4440 vector. You can also

measure body size or brood size over time.[6]

Troubleshooting Guide
This guide addresses common issues encountered during ceh-19 RNAi experiments.
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Problem Potential Cause(s) Recommended Solution(s)

No/Weak Phenotype Observed

1. Inefficient Knockdown:

Neuronal RNAi can be less

robust. 2. Inactive Bacteria:

The bacterial culture

expressing the dsRNA may be

old, or IPTG induction may

have failed. 3. Incorrect RNAi

Clone: The plasmid may not

contain the correct ceh-19

sequence. 4. Worms are

Resistant: Wild-type (N2)

worms may not be sufficiently

sensitive.

1. Use Hypersensitive Strain:

Switch to an RNAi-

hypersensitive strain like rrf-

3(pk1426). 2. Prepare Fresh

Culture: Always use a fresh

overnight culture of the HT115

strain for seeding plates.

Ensure IPTG is added to the

plates for induction.[9] 3.

Sequence Verify Clone:

Confirm the identity of your

ceh-19 RNAi clone by

sequencing the plasmid insert.

4. Run Positive Controls:

Always run a positive control

RNAi experiment (e.g.,

targeting dpy-10 or unc-22) to

ensure your overall technique

and reagents are working.[11]

High Variability Between

Plates/Experiments

1. Inconsistent Bacterial Lawn:

A non-uniform or thin bacterial

lawn can lead to variable

dsRNA ingestion. 2. Worm

Synchronization: An

asynchronous population of

worms will lead to variable

developmental stages and

inconsistent results. 3.

Temperature Fluctuation:

Incubation temperature can

affect worm development and

RNAi efficiency.

1. Uniform Seeding: Ensure

plates are dry and that you

seed them with a consistent

volume of fresh bacterial

culture to achieve a uniform

lawn.[9] 2. Synchronize

Worms: Use bleach

synchronization to obtain a

tight population of L1 larvae to

start the experiment.[6] 3.

Maintain Constant

Temperature: Incubate plates

at a constant, controlled

temperature (e.g., 20°C).
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Unexpected Phenotypes

Observed

1. Off-Target Effects: The

chosen ceh-19 dsRNA

sequence may have homology

to other genes, causing their

unintended knockdown. 2.

Empty Vector Effects: The

L4440 vector itself can

sometimes cause mild

phenotypes or transgene

silencing.[7]

1. Check for Off-Targets: Use

bioinformatics tools to check

your ceh-19 fragment for

significant homology to other

C. elegans genes. If

necessary, design a new, more

specific RNAi construct. 2. Use

Empty Vector Control: Always

compare your results to a

control group of worms fed

HT115 bacteria containing the

empty L4440 vector, not just

OP50 bacteria.[12]

Worms Look Unhealthy or

Starved on RNAi Plates

1. Bacterial Contamination:

Contamination of the HT115

culture can make the food

source toxic. 2. Over-induction:

Very high levels of dsRNA

expression can sometimes be

detrimental to the bacteria,

making them a poor food

source.

1. Practice Aseptic Technique:

Ensure that all media and

handling procedures are

sterile.[11] Check plates for

signs of contamination. 2.

Optimize IPTG Concentration:

While usually not an issue, you

can test a lower concentration

of IPTG (e.g., 0.4 mM instead

of 1 mM) if you suspect

toxicity.

Quantitative Data Summary
The following table provides an example of expected outcomes for ceh-19 RNAi under different

experimental conditions. These are representative values to guide optimization.
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Condition
C. elegans

Strain

Incubation

Temp.

Duration

(from L1)

Expected

ceh-19

mRNA

Reduction

(qRT-PCR)

Phenotype

Penetrance

(% showing

slow

pumping)

Standard
Wild-type

(N2)
20°C 72 hours 30-50% 40-60%

Optimized rrf-3(pk1426) 20°C 72 hours >70% >85%

Temperature

Test
rrf-3(pk1426) 25°C 48 hours 60-75%

~80% (Note:

faster

development)

Temperature

Test
rrf-3(pk1426) 16°C 96 hours >75%

>90% (Note:

slower

development)

Key Experimental Protocols
Protocol 1: Preparation of ceh-19 RNAi Feeding Plates

Prepare NGM Agar: Prepare standard Nematode Growth Medium (NGM) agar.

Add Antibiotics and IPTG: After autoclaving and cooling the media to ~55°C, add

Carbenicillin (or Ampicillin) to a final concentration of 100 µg/mL and IPTG to a final

concentration of 1 mM.

Pour Plates: Pour the mixture into 60 mm petri dishes and let them solidify. Allow plates to

dry for 2-3 days at room temperature before use.

Prepare Bacterial Culture: Inoculate 5 mL of LB broth containing 100 µg/mL Carbenicillin with

the HT115(DE3) bacteria carrying the ceh-19 L4440 plasmid. Grow overnight at 37°C with

shaking.[9]

Seed Plates: Pipette 100-200 µL of the overnight culture onto each RNAi plate. Spread

evenly and allow the lawn to grow overnight at room temperature.[9]
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Protocol 2: C. elegans RNAi by Feeding
Synchronize Worms: Prepare a synchronized population of L1 larvae by bleaching gravid

adult hermaphrodites.

Plate L1 Larvae: Transfer the synchronized L1s onto the prepared ceh-19 RNAi plates and

control (empty L4440 vector) plates.

Incubate: Incubate the plates at 20°C for approximately 72 hours, or until the worms reach

the desired developmental stage for analysis (e.g., young adult).[9]

Analyze Phenotype: Score the worms for the pharyngeal pumping phenotype. This is done

by observing individual worms under a dissecting microscope and counting the number of

pharyngeal bulb contractions over a set period (e.g., 30 seconds).

Harvest for qRT-PCR: Wash worms off the plates using M9 buffer. Wash several times to

remove bacteria. Prepare RNA from the worm pellet for subsequent qRT-PCR analysis to

quantify mRNA knockdown.

Visualizations
Signaling and Regulatory Pathway
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Caption: Regulatory pathway of ceh-19 in MC neurons.

Experimental Workflow for ceh-19 RNAi
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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